1-(5-Bromo-3-methylpyridin-2-yl)piperazine

Übersicht

Beschreibung

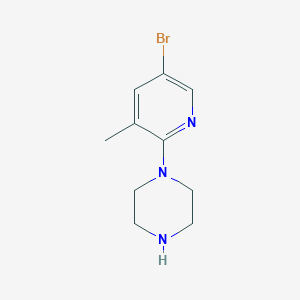

1-(5-Bromo-3-methylpyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H14BrN3 and a molecular weight of 256.14 g/mol . It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position of the pyridine ring, which is connected to a piperazine moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)piperazine typically involves the reaction of 5-bromo-3-methylpyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the desired compound .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The bromine atom at the 5-position enables transition metal-catalyzed coupling reactions. These reactions typically employ palladium catalysts under Buchwald-Hartwig or Suzuki-Miyaura conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF, 80°C | 5-Aryl-3-methylpyridin-2-ylpiperazine derivatives | 65–78% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | N-Arylpiperazine-functionalized pyridines | 72–85% |

Key Findings :

-

Suzuki reactions selectively replace bromine with aryl groups without affecting the piperazine ring.

-

Buchwald-Hartwig conditions enable C–N bond formation for synthesizing tertiary amines.

Nucleophilic Substitution

The piperazine nitrogen atoms participate in alkylation and acylation reactions:

| Reaction | Reagents | Products | Conditions |

|---|---|---|---|

| Alkylation | Ethyl bromoacetate, K₂CO₃, CH₃CN, reflux | N-(Ethoxycarbonylmethyl)-substituted derivatives | 12 h, 60°C |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | N-Acetylpiperazine-pyridine hybrids | 2 h, room temperature |

Experimental Insights :

-

Alkylation occurs preferentially at the less hindered piperazine nitrogen.

-

Acylation requires stoichiometric base to neutralize HCl byproducts.

Oxidation and Reduction

The pyridine ring and piperazine moiety undergo redox transformations:

Oxidation

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA (3 equiv) | CH₂Cl₂, 0°C→RT, 4 h | Pyridine N-oxide |

| KMnO₄, H₂O | Reflux, 6 h | 5-Bromo-3-methylpyridine-2-carboxylic acid |

Reduction

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂, Pd/C (10%) | EtOH, 40 psi, 12 h | 5-Bromo-3-methylpiperidin-2-ylpiperazine |

| LiAlH₄, THF | Reflux, 3 h | Piperidine derivatives |

Mechanistic Notes :

-

Pyridine N-oxidation enhances electrophilicity for subsequent functionalization.

-

Catalytic hydrogenation saturates the pyridine ring but preserves the bromine substituent.

Deprotection and Functionalization

The piperazine nitrogen can be deprotected for further modifications:

| Reaction | Reagents | Outcome |

|---|---|---|

| Boc Deprotection | TFA/DCM (1:1), RT, 2 h | Free piperazine intermediate |

| Sulfonylation | Tosyl chloride, pyridine | N-Tosyl-piperazine derivatives |

Applications :

-

Deprotection enables the synthesis of secondary amines for drug discovery.

-

Sulfonylated derivatives show enhanced solubility for biological assays.

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>120°C) leads to debromination and piperazine ring cleavage .

-

Hydrolytic Sensitivity : Susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions, yielding 3-methylpyridin-2-ol .

This compound serves as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development . Its reactivity profile enables precise structural diversification, making it valuable for structure-activity relationship (SAR) studies.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(5-Bromo-3-methylpyridin-2-yl)piperazine is primarily used as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to act as a ligand for several biological targets, including receptors and enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for derivatives range from 7.8 to 125 µg/mL, highlighting its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1 | 7.8 | Strong Antibacterial |

| 2 | 15.6 | Moderate Antibacterial |

| 3 | 125 | Weak Antibacterial |

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that this compound can decrease the viability of cancer cells, particularly in triple-negative breast cancer (TNBC) models. The compound's ability to inhibit cell proliferation suggests its potential as a lead compound in cancer therapy.

Case Study: Cytotoxicity Assessment

A study involving various cancer cell lines showed that modifications to the structure of this compound significantly affected its cytotoxic activity, indicating a structure-activity relationship critical for drug design.

Neuropharmacology

The compound has been investigated for its potential effects on neurotransmitter systems. It may act as an antagonist or modulator at specific receptors, influencing neurochemical pathways relevant to psychiatric disorders.

Enzyme Interaction Studies

Molecular docking studies have revealed that this compound can bind effectively to certain enzymes, influencing their activity and potentially altering metabolic pathways critical for disease progression.

Case Study: Enzyme Binding

Research has illustrated how this compound interacts with enzymes involved in metabolic processes, providing insights into its role in modulating biochemical pathways.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-3-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The bromine and piperazine moieties play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(5-Bromo-6-methylpyridin-2-yl)piperazine

- 1-(5-Bromo-2-methylpyridin-3-yl)piperazine

- 1-(5-Chloro-3-methylpyridin-2-yl)piperazine

Uniqueness

1-(5-Bromo-3-methylpyridin-2-yl)piperazine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall effectiveness in various applications .

Biologische Aktivität

1-(5-Bromo-3-methylpyridin-2-yl)piperazine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with molecular targets, synthesis, and applications in drug discovery.

Chemical Structure and Properties

This compound has the molecular formula C10H14BrN3. Its structure consists of a piperazine ring linked to a pyridine moiety that is substituted with a bromine atom at the 5-position and a methyl group at the 3-position. This particular arrangement contributes to its electronic properties, influencing its reactivity and biological interactions.

Interaction with Molecular Targets

Preliminary research indicates that this compound may exhibit interactions with neurotransmitter receptors, potentially influencing neurological pathways. These interactions can modulate various biological functions, suggesting therapeutic potential in areas such as neuropharmacology.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including Suzuki cross-coupling reactions. This process allows for the creation of novel pyridine derivatives that may possess enhanced biological activities. The synthesized compounds have shown promise as chiral dopants for liquid crystals and other applications in materials science.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | C7H8BrN3 | Precursor for synthesis of 1-(5-Bromo-3-methyl...) |

| N-(5-Bromo-2-methylpyridin-3-yl)acetamide | C9H10BrN3O | Related compound used in synthetic routes |

| 1-(3-Bromo-5-methylpyridin-2-yl)piperazine | C10H14BrN3 | Structural analog with different substitution pattern |

| tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate | C11H15BrN2O2 | Variation with a carbamate functional group |

Case Studies and Research Findings

Research has shown that piperazine derivatives often exhibit significant pharmacological activities. For instance, studies have highlighted the effectiveness of piperazine-based compounds against various pathogens, including Mycobacterium tuberculosis. Compounds structurally related to this compound have been evaluated for their antibacterial properties, demonstrating varying levels of efficacy against Gram-positive and Gram-negative bacteria .

In one study, piperazine derivatives were linked to enhanced antibacterial activity, suggesting that modifications in the structure can lead to improved therapeutic profiles. The presence of halogen substituents was particularly noted for contributing to bioactivity .

Safety and Toxicity Considerations

While specific safety data for this compound is limited, brominated organic compounds are generally known to pose risks such as skin and eye irritation. As with all chemical substances, standard laboratory safety protocols should be followed when handling this compound .

Eigenschaften

IUPAC Name |

1-(5-bromo-3-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c1-8-6-9(11)7-13-10(8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWGQQQDJZLNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCNCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674892 | |

| Record name | 1-(5-Bromo-3-methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944582-94-9 | |

| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944582-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-3-methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.